molecular formula C15H8FNO4 B1605556 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid CAS No. 299963-55-6

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Cat. No.: B1605556
CAS No.: 299963-55-6
M. Wt: 285.23 g/mol
InChI Key: RHKMWLWZYDVGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is a key chemical intermediate with significant utility in the development of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional compound serves as a crucial linker component, connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. Its structure incorporates a benzoic acid group, which facilitates conjugation to other molecules, and a 5-fluoro-1,3-dioxoisoindoline core that can contribute to the overall pharmacokinetic properties of the final construct. Researchers utilize this compound to build novel PROTAC degraders aimed at a variety of disease-relevant proteins, including challenging targets previously considered "undruggable." The strategic incorporation of the fluorine atom can enhance metabolic stability and membrane permeability , which are critical factors for the efficacy of bifunctional degraders. Its application is central to advancing targeted protein degradation (TPD) strategies , a groundbreaking therapeutic modality in chemical biology and drug discovery. This reagent is essential for scientists exploring novel degradation pathways, optimizing linker chemistry, and developing next-generation chemical tools for probing cellular function and treating human diseases.

Properties

IUPAC Name

2-(5-fluoro-1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FNO4/c16-8-5-6-9-11(7-8)14(19)17(13(9)18)12-4-2-1-3-10(12)15(20)21/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKMWLWZYDVGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355046
Record name 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299963-55-6
Record name 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Benzoic Acid Derivative

  • Starting from 2-substituted benzoic acid (e.g., 2-methyl-5-fluorobenzoic acid), esterification is performed to generate methyl or ethyl esters.
  • Typical reagents include alcohols (methanol or ethanol) with acid catalysts or acid chlorides with bases.
  • This step facilitates subsequent halogenation and coupling reactions by increasing solubility and reactivity.

Halogenation of Alkyl Side Chain

  • The methyl group adjacent to the benzoic acid ring is halogenated to form a 2-haloalkylbenzoate intermediate.
  • Bromination is commonly performed using N-bromosuccinimide (NBS) under radical conditions initiated by light or radical initiators such as 1,1′-azobis-(cyclohexanecarbonitrile) (VAZO®).
  • This selective benzylic bromination is crucial for subsequent nucleophilic substitution by amino acid derivatives.

Preparation and Coupling of Amino Acid Ester

  • Glutamine or its N-protected esters are prepared or purchased.
  • The α-amino group of glutamine may be protected (e.g., Boc or Fmoc protection) to prevent side reactions during esterification.
  • Esterification of glutamine is performed to increase solubility and reactivity.
  • After deprotection of the α-amino group, the free amine or its acid addition salt (e.g., hydrochloride) is reacted with the 2-haloalkylbenzoate under basic conditions to form an amide linkage.
  • Bases like potassium carbonate or triethylamine are used in solvents such as dimethylformamide or tetrahydrofuran.

Cyclization to Isoindoline-1,3-dione Core

  • The coupled intermediate undergoes cyclization to form the isoindoline-1,3-dione ring.
  • Cyclization can be effected under acidic or basic conditions, often by heating.
  • Activating agents such as thionyl chloride, oxalyl chloride, or carbonyldiimidazole (CDI) can be used to facilitate ring closure by activating carboxyl groups.
  • The cyclization step forms the 1,3-dioxo-1,3-dihydroisoindol moiety characteristic of the target compound.

Aromatic Substitution and Fluorination

  • The 5-fluoro substituent on the isoindoline ring is introduced either by starting with a fluorinated benzoic acid derivative or by electrophilic aromatic substitution reactions.
  • Fluorination methods include direct fluorination or using fluorinated building blocks.
  • Post-cyclization modifications can also be employed to introduce or modify substituents on the aromatic ring.

Summary Table of Key Steps and Conditions

Step No. Reaction Stage Reagents/Conditions Purpose/Outcome
1 Esterification of benzoic acid Alcohol (MeOH/EtOH), acid catalyst or acid chloride + base Formation of benzoate ester for reactivity
2 Benzylic halogenation NBS, radical initiator (light or VAZO®), inert solvent Formation of 2-haloalkylbenzoate intermediate
3 Amino acid ester preparation Protection/deprotection reagents (Boc, Fmoc), esterification Preparation of reactive glutamine ester
4 Coupling Base (K2CO3, Et3N), solvent (DMF, THF), mild heating Formation of amide-linked intermediate
5 Cyclization Acid/base conditions or activating agents (SOCl2, CDI) Formation of isoindoline-1,3-dione ring
6 Aromatic substitution Fluorinated starting materials or electrophilic fluorination Introduction of 5-fluoro substituent

Research Findings and Considerations

  • The choice of protecting groups on glutamine and the order of deprotection and coupling can influence yield and purity.
  • Radical bromination with NBS is selective for benzylic positions and minimizes side reactions.
  • Cyclization conditions must be optimized to avoid polymerization or side reactions; mild activating agents are preferred for commercial scalability.
  • Fluorination is best introduced early in the synthesis via fluorinated benzoic acid derivatives to ensure regioselectivity.
  • Purification methods such as column chromatography or recrystallization are used to isolate the pure target compound.
  • The processes described are scalable and have been optimized for commercial production, as evidenced by patent disclosures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom in the isoindoline moiety can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a scaffold for developing new pharmaceuticals. Its structural similarity to known bioactive compounds allows for modifications that can enhance biological activity. Research indicates potential applications in:

  • Antimicrobial Agents : Derivatives of isoindole compounds have been reported to exhibit antimicrobial properties, which could be harnessed for developing new antibiotics .
  • Anticancer Activity : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biochemical assays. The incorporation of fluorine enhances the photophysical properties, allowing for:

  • Cell Imaging : Fluorescent probes are essential for tracking cellular processes in live cells. The compound's ability to emit fluorescence makes it suitable for such applications .
  • Detection of Biomolecules : Its fluorescence can be tuned to detect specific biomolecules, aiding in diagnostics and research.

Material Science

The compound's chemical structure lends itself to applications in material science, particularly in the development of:

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties allow it to be used in OLEDs, which are crucial for modern display technologies .
  • Polymer Science : Incorporating this compound into polymers can enhance their mechanical and optical properties, leading to advanced materials with tailored functionalities .

Case Studies

Recent studies have explored the synthesis and application of derivatives based on this compound:

StudyFocusFindings
Synthesis of Fluorinated CompoundsDeveloped a series of fluorinated isoindole derivatives with potential antimicrobial activity.
Fluorescent ProbesDemonstrated the use of similar compounds as effective fluorescent probes in cellular imaging.
OLED ApplicationsInvestigated the incorporation of isoindole derivatives into OLEDs, showing improved efficiency and stability.

Mechanism of Action

The mechanism by which 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The fluorine atom in the isoindoline moiety can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Groups

Key Differences in Substituents and Linkers

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzonitrile (Compound 7) Structure: Replaces benzoic acid with a nitrile group. Impact: The nitrile group (-CN) increases hydrophobicity and alters electronic properties compared to the carboxylic acid (-COOH) in the target compound. Synthesized via condensation of 2,4-fluoro phthalic anhydride and 2-aminobenzonitrile .

2-[2-(1,3-Dioxoisoindol-2-yl)-acetylamino]benzoic Acid Structure: Features an acetyl-amino spacer between isoindole and benzoic acid. Synthesized via reaction of acyl chloride with anthranilic acid .

3-[2-(1,3-Dioxo-isoindol-2-yl)ethyl] Benzoic Acid Hydrazide Derivatives

  • Structure : Includes an ethyl spacer and hydrazide group.
  • Impact : The hydrazide moiety confers antimicrobial activity, as demonstrated against bacterial and fungal strains .

Hydroxy-Substituted Acetic Acid Esters (6a–g)

  • Structure : Ethyl ester derivatives with substituted phenyl or naphthyl groups.
  • Impact : Enhanced antioxidant activity due to electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl) substituents .

4-(1,3-Dioxoisoindol-2-yl)-butyric Acid Derivatives

  • Structure : Butyric acid chain with sulfonyl or biphenyl groups.
  • Impact : Acts as multi-target agents inhibiting MMP2/MMP9 enzymes, critical in cancer metastasis .

Physicochemical Properties

Compound Substituents/Modifications Melting Point (°C) Solubility Profile
Target Compound 5-Fluoro, benzoic acid Not reported Likely polar due to -COOH
2-(5-Fluoro-isoindol-2-yl)benzonitrile 5-Fluoro, nitrile Not reported Hydrophobic (nitrile)
Acetyl-amino derivative Acetyl-amino linker 278–279 Soluble in polar aprotic solvents
Hydrazide derivatives Ethyl spacer, hydrazide Not reported Moderate solubility in DMSO
Butyric acid derivatives Sulfonyl/biphenyl groups Not reported Lipophilic (long-chain acid)

Biological Activity

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H8FNO4
  • Molecular Weight : 285.23 g/mol
  • CAS Number : 299963-58-9

The biological activity of 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is primarily linked to its interaction with various biological receptors and enzymes. Research indicates that this compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context.

Allosteric Modulation

Studies have shown that compounds structurally similar to 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid can function as allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These modulators do not activate the receptor directly but enhance the receptor's response to its natural ligand, glutamate .

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Details
CNS Effects Potential therapeutic effects in anxiety and schizophrenia models through modulation of mGluR5 .
Antioxidant Activity Inhibition of the Keap1-Nrf2 protein-protein interaction may indicate potential antioxidant properties .
Antitumor Activity Some derivatives show promise in inhibiting tumor cell proliferation in vitro, suggesting anticancer potential .

Case Studies

  • CNS Disorders : In a study focused on mGluR5 modulation, compounds similar to 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid demonstrated efficacy in animal models for anxiety and antipsychotic-like effects. The structural diversity of these compounds allowed for a range of activities that could be leveraged for therapeutic development .
  • Oxidative Stress : Research into the inhibition of the Keap1-Nrf2 interaction has highlighted the potential for compounds like 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid to serve as protective agents against oxidative stress-related diseases. The ability to modulate this pathway suggests a role in treating metabolic and autoimmune disorders .

Q & A

Q. What are the established synthetic routes for 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid?

The synthesis typically involves coupling a fluorinated isoindole-1,3-dione precursor with a benzoic acid derivative. For example:

  • Step 1 : Prepare 5-fluoro-isoindole-1,3-dione via condensation of 4-fluoro-phthalic anhydride with ammonia or urea under reflux conditions (modified from methods in ).
  • Step 2 : Attach the benzoic acid moiety using coupling agents like carbodiimides (e.g., EDC/HOBt) in anhydrous DMF or THF (as seen in ).
  • Critical parameters : Temperature control (~0–5°C during coupling) and nitrogen atmosphere to prevent hydrolysis of intermediates.

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography : Resolve the fluorine position and planarity of the isoindole-dione ring using SHELX software (e.g., SHELXL for refinement) .
  • Spectroscopy :
  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons).
  • IR : Detect carbonyl stretches (~1770 cm⁻¹ for isoindole-dione and ~1700 cm⁻¹ for carboxylic acid).
    • Mass spectrometry : Verify molecular weight (C15H8FNO4; theoretical MW: 285.23).

Advanced Research Questions

Q. What challenges arise in synthesizing the 5-fluoro-substituted isoindole-dione moiety?

  • Fluorine incorporation : Direct fluorination of isoindole-dione precursors may lead to side products (e.g., di- or tri-fluorinated derivatives). Use controlled electrophilic fluorination agents like Selectfluor® ( ) .
  • Solubility issues : The fluorinated intermediate’s low solubility in polar solvents can hinder reaction progress. Optimize solvent mixtures (e.g., DMSO:THF 1:3).
  • By-product analysis : Monitor reactions via HPLC-MS to detect hydrolyzed products (e.g., free benzoic acid due to ester cleavage).

Q. How does the fluorine substituent influence the compound’s biological activity compared to non-fluorinated analogs?

  • Enhanced binding affinity : Fluorine’s electronegativity increases dipole interactions with target proteins (e.g., mGluR5 modulation, as seen in structurally similar compounds in ).
  • Metabolic stability : Fluorine reduces susceptibility to oxidative degradation, improving half-life in vitro (observed in brominated analogs in ) .
  • Comparative SAR : Non-fluorinated analogs (e.g., 2-(1,3-dioxoisoindolin-2-yl)benzoic acid) show 20–30% lower inhibition in enzyme assays, highlighting fluorine’s role in potency .

Q. How can researchers resolve contradictions in crystallographic data caused by fluorine’s electron-withdrawing effects?

  • Refinement strategies : Use high-resolution data (d ≤ 0.8 Å) and anisotropic displacement parameters in SHELXL to model fluorine’s partial charges accurately .
  • Complementary techniques : Pair X-ray data with DFT calculations (e.g., B3LYP/6-31G*) to validate bond lengths and angles .
  • Neutron diffraction : For critical studies, employ neutron sources to resolve hydrogen/fluorine positional ambiguities (as applied in for a fluorinated benzoxaborole).

Methodological Recommendations

  • Synthesis optimization : Screen catalysts (e.g., DMAP for acylations) to reduce reaction times ().
  • Purity assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and calibrate against a certified reference standard ().
  • Biological assays : Prioritize cell-free systems (e.g., recombinant enzyme inhibition) to isolate the compound’s direct effects before in vivo testing ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.